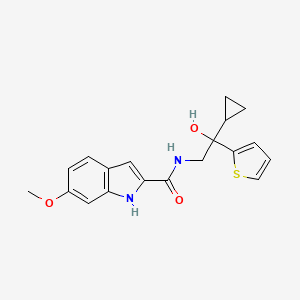
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 347.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1795297-34-5 |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the indole ring is known to facilitate interactions through hydrogen bonding and π-π stacking, which can modulate various biological pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against mycobacterial infections. For instance, the compound has demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.6 µg/mL against resistant strains of Mycobacterium abscessus and Mycobacterium avium .
- In vitro cytotoxicity studies indicating no significant toxicity against THP-1 cells, with a selectivity index (SI) greater than 1910 for M. abscessus .
Case Studies
- In Vivo Efficacy : In animal models, particularly mice infected with M. abscessus, the compound exhibited good oral bioavailability and significant efficacy in reducing bacterial load . The study indicated that the compound could serve as a promising candidate for treating nontuberculous mycobacterial infections.
- Comparative Studies : When compared with other indole derivatives, this compound maintained a superior profile in terms of potency and selectivity against pathogenic strains, suggesting that modifications in its structure could enhance its therapeutic potential .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity:
- Cyclopropyl Group : This moiety contributes to the compound's lipophilicity and may enhance membrane permeability.
- Hydroxy and Methoxy Substituents : These groups are believed to play a crucial role in receptor binding and stabilization of the active conformation of the molecule.
Summary of Findings
The biological activity of this compound indicates a promising therapeutic profile against mycobacterial infections with minimal cytotoxicity. Its unique structural features contribute to its effectiveness, making it a valuable subject for further research in drug development.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-24-14-7-4-12-9-16(21-15(12)10-14)18(22)20-11-19(23,13-5-6-13)17-3-2-8-25-17/h2-4,7-10,13,21,23H,5-6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHSOGBWLQNSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3CC3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













